2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide
Description
This compound features a dihydroindenyl group, a propargylamine moiety, and a 4-fluorophenyl acetamide core. The 4-fluorophenyl group enhances electronic effects and bioavailability through halogen bonding .
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c1-2-13-23(19-12-7-15-5-3-4-6-18(15)19)14-20(24)22-17-10-8-16(21)9-11-17/h1,3-6,8-11,19H,7,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUQKGWJBCQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)NC1=CC=C(C=C1)F)C2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with prop-2-ynyl chloride in the presence of a strong Lewis acid like aluminum chloride. The resulting intermediate is then reacted with 4-fluoroaniline to introduce the fluorophenyl group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indenyl group can be oxidized to form indenone derivatives.
Reduction: The prop-2-ynyl group can be reduced to form prop-2-ene derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid.
Major Products Formed:
Oxidation: Indenone derivatives.
Reduction: Prop-2-ene derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl and indene groups can enhance cytotoxic effects against various cancer cell lines. The compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on related compounds reported that certain derivatives demonstrated effective inhibition of growth in colon cancer cells (HT29), with IC50 values indicating potent activity. This suggests that our compound could potentially exhibit similar effects due to its structural characteristics.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Preliminary studies on similar compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Escherichia coli | 0.30 - 0.35 | Moderate activity observed |
Neurological Applications
Given the presence of the indene moiety, there is potential for this compound to interact with neurotransmitter systems, possibly aiding in the treatment of neurological disorders. Compounds with similar structures have been investigated for their effects on dopamine receptors, which are critical in conditions like Parkinson's disease.
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for evaluating the therapeutic potential of this compound. Research into related compounds has indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Receptor Binding and Selectivity
- NBI-80713 demonstrates high selectivity for HCRT-R2 (Ki = 2.2 nM vs. 87 nM for HCRT-R1) due to its dimethoxyphenoxyethyl substituent, suggesting that bulky electron-rich groups enhance receptor specificity .
- LBJ-01 and related cyanopyridine derivatives () inhibit IDO1, highlighting the role of heterocyclic substituents in modulating enzyme activity. The target compound’s propargyl group could introduce unique electronic effects, though its biological target remains uncharacterized .
Metabolic Stability and Pharmacokinetics
- UCM924 incorporates a bromophenyl group, which improves metabolic stability compared to earlier analogs.
Physicochemical Properties
- The target compound’s dihydroindenyl and propargyl groups may enhance membrane permeability but require evaluation for reactive metabolite formation .
Biological Activity
The compound 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C17H18FN3O
- Molar Mass : 299.34 g/mol
- CAS Number : 92850-02-7
This structure incorporates a dihydroindene moiety, an acetamide group, and a fluorophenyl substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives of indene have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds containing fluorine have been noted for their anti-inflammatory properties.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective capabilities in animal models.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
Enzyme Target Effect Cyclooxygenase (COX) Inhibition of prostaglandin synthesis Protein Kinase Modulation of signaling pathways - Receptor Interaction : The compound may interact with various receptors, influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Anticancer Studies :
Study Reference Cancer Type Result Burnett et al. (1998) Breast Cancer Inhibition observed with an IC50 of 0.05 µM - Anti-inflammatory Research :
- Neuroprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
